Dimethyl 2-(2,2-diethoxyethyl)malonate
Description
Properties
Molecular Formula |
C11H20O6 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
dimethyl 2-(2,2-diethoxyethyl)propanedioate |
InChI |
InChI=1S/C11H20O6/c1-5-16-9(17-6-2)7-8(10(12)14-3)11(13)15-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
XDNNHOYMCIJPNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C(=O)OC)C(=O)OC)OCC |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Dimethyl 2-(2,2-diethoxyethyl)malonate is utilized in the synthesis of several bioactive compounds. Notably, it serves as a key intermediate in the production of various pharmaceuticals due to its ability to undergo transformations that yield complex structures.
Synthesis of Antidepressants
A significant application of dimethyl malonate derivatives is in the synthesis of antidepressants such as paroxetine and femoxetine. These compounds are synthesized through multi-step reactions involving dimethyl malonate as a precursor, showcasing its utility in creating therapeutically relevant molecules .
Cardioprotective Properties
Research indicates that malonate compounds can exhibit cardioprotective effects. For instance, studies have shown that dimethyl malonate can mitigate chemotherapy-induced cardiotoxicity by modulating mitochondrial metabolism. This mechanism highlights its potential as a therapeutic agent in oncology settings .
Agrochemical Applications
This compound is also explored for its potential in agriculture, particularly as a precursor for developing new pesticides and fungicides.
Antifungal Activity
Recent studies have demonstrated that derivatives of malonate exhibit antifungal properties against phytopathogens like Fusarium oxysporum. The effectiveness of these compounds can be quantitatively assessed through dose-response experiments, establishing their potential for agricultural applications .
Material Science Applications
In material science, dimethyl malonate derivatives are investigated for their role in synthesizing novel polymers and materials with specific properties.
Polymer Synthesis
The compound can be used to create polyesters and other polymeric materials through polycondensation reactions. These materials may possess desirable mechanical and thermal properties, making them suitable for various industrial applications.
Case Study: Cardioprotection in Chemotherapy
A study investigated the cardioprotective effects of dimethyl malonate in murine models undergoing chemotherapy. The results indicated that treatment with dimethyl malonate significantly reduced cardiac fibrosis and improved cardiac function post-chemotherapy, suggesting its role as a protective agent during cancer treatment .
Case Study: Antifungal Efficacy
In another study focusing on agricultural applications, various derivatives of this compound were tested against Fusarium oxysporum. The results showed that certain derivatives exhibited significant antifungal activity at nanomolar concentrations, indicating their potential as effective fungicides .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Synthesis of antidepressants | Key intermediate for paroxetine and femoxetine |
| Cardioprotective agent | Mitigates chemotherapy-induced cardiotoxicity | |
| Agrochemicals | Development of fungicides | Significant antifungal activity against Fusarium oxysporum |
| Material Science | Synthesis of polymers | Potential for novel materials with enhanced properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares dimethyl 2-(2,2-diethoxyethyl)malonate with structurally or functionally related malonate esters, based on synthesis, reactivity, and applications:
Key Differences and Research Findings:
In contrast, dimethyl 2,2-bis(3-fluoropropyl)malonate exhibits enhanced lipophilicity due to fluorinated chains, making it valuable for CNS-targeting drugs.
Synthetic Utility: Diethyl 2-(2-phenylacetyl)malonate demonstrates the role of malonates in synthesizing bioactive molecules via ketone or acyl group modifications. The unsuccessful synthesis of dimethyl 2-(3H-phenothiazin-3-ylidene)malonate highlights challenges in stabilizing conjugated heterocyclic systems.
Applications :
- Azidoethyl derivatives (e.g., diethyl 2-(2-azidoethyl)malonate ) are pivotal in click chemistry for bioconjugation, whereas diethoxyethyl-substituted malonates may find use in controlled-release formulations due to hydrolytic stability.
- Fluorinated malonates (e.g., dimethyl 2,2-bis(3-fluoropropyl)malonate ) are critical in developing RPE65 inhibitors for retinal diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Dimethyl 2-(2,2-diethoxyethyl)malonate, and what experimental conditions are critical for yield optimization?
- Methodological Answer : A two-step alkylation strategy is often employed. First, dimethyl malonate undergoes nucleophilic substitution with 2-bromo-1,1-diethoxyethane in the presence of a base (e.g., NaOMe in methanol). Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the diethoxyethyl group and controlling reaction temperature (typically 60–80°C) to avoid side reactions. Purification via fractional distillation or silica gel chromatography is recommended to isolate the product .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm the presence of diethoxyethyl groups (δ ~1.2–1.4 ppm for CH3, δ ~3.4–3.7 ppm for OCH2) and malonate ester protons (δ ~3.7–3.9 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for verifying steric effects from the diethoxyethyl substituent .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .
Advanced Research Questions
Q. What factors influence the regioselectivity of alkylation reactions involving malonate derivatives like this compound?
- Methodological Answer : Regioselectivity is governed by:
- Steric hindrance : Bulky substituents (e.g., diethoxyethyl) direct alkylation to less hindered positions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, enhancing reactivity.
- Base strength : Strong bases (e.g., LDA) favor deprotonation at more acidic α-hydrogens. Kinetic vs. thermodynamic control must be assessed via time-resolved NMR or quenching experiments .
Q. How can researchers resolve contradictions in spectroscopic data for malonate derivatives, such as unexpected splitting patterns in NMR?
- Methodological Answer :
- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in diethoxyethyl groups) causing signal splitting .
- DFT calculations : Model molecular conformations to predict coupling constants and compare with experimental data .
- Isotopic labeling : Use deuterated analogs to assign ambiguous peaks .
Q. What strategies optimize condensation reactions involving this compound for heterocyclic synthesis (e.g., quinolones or pyridines)?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield by enhancing thermal efficiency .
- Catalyst screening : Lewis acids (e.g., P2O5) or organocatalysts (e.g., DIPEA) can accelerate cyclization steps .
- In situ monitoring : Use LC-MS or FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .
Data Analysis and Experimental Design
Q. How should researchers design experiments to analyze the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- pH-dependent studies : Incubate the compound in buffers (pH 4–8) at 37°C and quantify degradation products via HPLC.
- Kinetic modeling : Calculate half-life (t1/2) using first-order decay models.
- Mass spectrometry : Identify hydrolysis products (e.g., malonic acid derivatives) to propose degradation pathways .
Q. What computational tools are effective for predicting the reactivity of this compound in multicomponent reactions?
- Methodological Answer :
- Molecular docking : Simulate interactions with enzymes or catalysts (e.g., lipases) to predict regioselectivity.
- Reactivity descriptors : Use Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Machine learning : Train models on existing malonate reaction datasets to forecast optimal conditions .
Contradiction Management in Literature
Q. How to address discrepancies in reported yields for malonate alkylation reactions across studies?
- Methodological Answer :
- Meta-analysis : Compare solvent systems, catalysts, and purity of starting materials. For example, anhydrous NaOMe yields higher reproducibility than K2CO3 due to reduced side reactions .
- Replication studies : Systematically vary one parameter (e.g., temperature) while holding others constant to isolate contributing factors .
Safety and Handling
Q. What precautions are critical when handling this compound in high-temperature reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
